Home > Products > Screening Compounds P97159 > Lenalidomide-acetylene-C5-COOH
Lenalidomide-acetylene-C5-COOH - 2429878-72-6

Lenalidomide-acetylene-C5-COOH

Catalog Number: EVT-2764656
CAS Number: 2429878-72-6
Molecular Formula: C21H22N2O5
Molecular Weight: 382.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of lenalidomide-acetylene-C5-COOH typically involves several key steps:

  1. Starting Materials: The synthesis begins with lenalidomide, which is modified to introduce the acetylene group.
  2. Reagents: Common reagents include coupling agents that facilitate the formation of the acetylene bond, such as copper catalysts for click chemistry reactions.
  3. Functionalization: The introduction of the carboxylic acid group can be achieved through various functionalization techniques, including oxidation or direct carboxylation methods.
Molecular Structure Analysis

Structure and Data

Lenalidomide-acetylene-C5-COOH has the molecular formula C21H22N2O5C_{21}H_{22}N_{2}O_{5} and a molecular weight of approximately 382.41 g/mol. The structure features:

  • Aromatic Rings: Contributing to its stability and interaction with biological targets.
  • Acetylene Group: Enhancing its reactivity for further chemical modifications.
  • Carboxylic Acid: Providing solubility in aqueous environments and potential for hydrogen bonding.

The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide-acetylene-C5-COOH can participate in various chemical reactions, including:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the conjugation of azides to the acetylene moiety, facilitating the creation of more complex molecules.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, broadening its application scope in drug development.
  3. Amide Formation: It can also react with amines to form amides, which are crucial in developing biologically active compounds.

These reactions are essential for modifying the compound for specific therapeutic applications or enhancing its pharmacological properties .

Mechanism of Action

Process and Data

Lenalidomide-acetylene-C5-COOH functions primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The mechanism involves:

  1. Binding to Cereblon: The compound recruits cereblon, altering substrate specificity within the CRL4 CRBN E3 ubiquitin ligase complex.
  2. Ubiquitination: This interaction leads to the ubiquitination of target proteins, marking them for proteasomal degradation.
  3. Modulation of Cellular Pathways: By regulating protein levels within cells, lenalidomide-acetylene-C5-COOH influences various signaling pathways involved in cell proliferation and survival.

This mechanism underlies its potential therapeutic effects in treating cancers by promoting apoptosis in malignant cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenalidomide-acetylene-C5-COOH exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and methanol due to its carboxylic acid group.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are critical for determining its formulation in drug development and ensuring bioavailability .

Applications

Scientific Uses

Lenalidomide-acetylene-C5-COOH has several significant applications in scientific research:

  1. Cancer Research: Its role as a cereblon ligand makes it valuable in studying mechanisms of action related to multiple myeloma therapies.
  2. Drug Development: The compound's ability to modify protein interactions positions it as a lead candidate for developing new therapeutics targeting E3 ligases.
  3. Chemical Biology: It serves as a tool compound in click chemistry applications, facilitating the synthesis of novel bioconjugates for various biological studies.

These applications underscore its importance in advancing therapeutic strategies against complex diseases like cancer .

Introduction to Proteolysis-Targeting Chimeras & Molecular Glue Degraders

Evolution of Targeted Protein Degradation Strategies

Targeted protein degradation represents a paradigm shift from conventional occupancy-based pharmacology to event-driven therapeutics. This approach leverages cellular ubiquitin-proteasome machinery to eliminate disease-causing proteins. The foundational concept emerged in 1999 with Proteinix’s patent describing chimeric degraders, followed by the first proof-of-concept in vitro study in 2001 that introduced peptide-based Proteolysis-Targeting Chimeras (PROTACs). These early molecules recruited the β-Transducin Repeat-Containing Protein E3 ubiquitin ligase to degrade methionine aminopeptidase 2 [2]. Key innovations accelerated the field:

  • 2008: First small-molecule PROTAC targeting androgen receptor using Nutlin-3 to recruit Mouse Double Minute 2 Homolog E3 ligase
  • 2015: Discovery that immunomodulatory drugs (thalidomide analogs) function as natural molecular glues for Cereblon E3 ligase
  • 2020s: Clinical translation of heterobifunctional PROTACs and rational design of molecular glues beyond serendipitous discoveries

Table 1: Evolution of Key Targeted Protein Degradation Technologies

YearInnovationSignificance
2001Peptide-based PROTACsProof-of-concept for E3 ligase recruitment
2008Small-molecule PROTACsOvercame limitations of peptide cell permeability
2015CRBN-recruiting molecular glues (e.g., lenalidomide)Validated physiological relevance in human therapeutics
2020Structure-guided glue designEnabled rational discovery beyond serendipity

Molecular glues represent a distinct class of monovalent degraders (<500 Da) that induce neomorphic protein-protein interfaces. Unlike heterobifunctional Proteolysis-Targeting Chimeras, molecular glues do not require linkers and function by reshaping the surface topology of E3 ligases to enable novel interactions with target proteins. This mechanism offers pharmacokinetic advantages, including enhanced cell permeability and blood-brain barrier penetration potential [2] [8].

Role of Cereblon in Proteolysis-Targeting Chimera Design

Cereblon serves as a substrate receptor component within the Cullin 4A-Damaged DNA Binding Protein 1-Ring Box 1 E3 ubiquitin ligase complex. Its biological significance was revealed through thalidomide teratogenicity studies, which demonstrated that Cereblon binding is essential for the drug’s therapeutic and toxic effects. Cereblon possesses a tri-tryptophan pocket within its β-hairpin loop that recognizes specific glutarimide moieties present in immunomodulatory drugs [1] [4].

Table 2: Structural and Functional Features of Cereblon in Targeted Degradation

FeatureFunctional SignificanceImplication for Degrader Design
Tri-tryptophan pocketBinds glutarimide pharmacophoreAnchor point for Cereblon ligands
β-hairpin loopUndergoes conformational change upon ligand bindingEnables neosubstrate recruitment
Zinc-binding domainMaintains structural stabilityCritical for catalytic function
G-loop binding motifRecognizes glycine-containing sequences in substratesPredicts degradable proteome (~600-2500 proteins)

The therapeutic relevance of Cereblon stems from its "permissiveness"—a unique ability to degrade numerous structurally diverse neo-substrates upon ligand binding. This plasticity arises from ligand-induced conformational changes that create new surface complementarities. Structural analyses reveal that Cereblon ligands like lenalidomide function as "molecular glues" that stabilize interactions between Cereblon and formerly non-interacting proteins, particularly transcription factors containing zinc finger domains [4] [6]. Approximately 49.6% of predicted Cereblon substrates represent nonessential proteins, significantly expanding the druggable proteome beyond traditional targets [4].

Lenalidomide Derivatives as Foundational Ligands in Degrader Development

Structural Basis of Lenalidomide Function

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione) is a second-generation immunomodulatory drug developed through structural optimization of thalidomide. Its four critical pharmacophores include:

  • Glutarimide ring: Mediates Cereblon binding via hydrogen bonding with tryptophan 380 and histidine 378 residues
  • Isoindolinone core: Provides structural rigidity
  • 4-Amino group: Enhances solubility and influences degradation specificity
  • Piperidine-2,6-dione: Participates in protein backbone contacts [1] [6]

Lenalidomide functions as a molecular glue by stabilizing the Cereblon-ligand complex and inducing neomorphic interactions with transcription factors Ikaros Family Zinc Finger 1 and Ikaros Family Zinc Finger 3. This triggers their ubiquitination and proteasomal degradation, explaining lenalidomide’s efficacy in hematological malignancies. The compound’s molecular weight (259.26 g/mol) and drug-like properties make it an ideal starting point for derivative synthesis [1] [7].

Lenalidomide-Acetylene-C5-COOH: Structure and Function

Lenalidomide-acetylene-C5-COOH (systematic name: 2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline-1,3-dione linked via ethynyl-pentanoic acid) represents a rationally modified Cereblon ligand designed for Proteolysis-Targeting Chimera conjugation. Its structural components include:

  • Lenalidomide core: Maintains Cereblon binding affinity (half maximal effective concentration ~0.2-5.3 μM)
  • Rigid acetylene linker: Minimizes entropic penalty during ternary complex formation
  • Terminal carboxylic acid: Enables amide coupling with target protein ligands [3] [6]

Table 3: Molecular Descriptors of Lenalidomide-Acetylene-C5-COOH

PropertyValueSignificance
CAS Number2429878-72-6Unique chemical identifier
Molecular FormulaC₂₀H₂₀N₄O₆Indicates oxygen/nitrogen-rich character
Molecular Weight412.4 g/molIntermediate size for bifunctional degraders
Linker Length16.7 Å (acetylene + C5 chain)Optimizes E3 ligase-target protein distance
Functional HandleTerminal carboxylic acidEnables conjugation via carbodiimide chemistry

The acetylene linker provides strategic advantages over flexible alkyl or polyethylene glycol chains:

  • Stereochemical control: The linear triple bond prevents unproductive folding
  • Metabolic stability: Acetylene resists oxidative metabolism
  • Enhanced proteasome recruitment: Rigidity improves ternary complex geometry [3]

In functional studies, this derivative serves as a versatile Cereblon-recruiting moiety in heterobifunctional Proteolysis-Targeting Chimeras. For example, when conjugated to Bromodomain-Containing Protein 4 ligands via amide linkages, it produces compounds capable of degrading previously undruggable oncoproteins at nanomolar concentrations [6]. The terminal carboxylic acid group enables efficient conjugation with amine-containing warheads under carbodiimide-mediated conditions, facilitating rapid PROTAC assembly without requiring complex protecting group strategies [3].

Properties

CAS Number

2429878-72-6

Product Name

Lenalidomide-acetylene-C5-COOH

IUPAC Name

8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoic acid

Molecular Formula

C21H22N2O5

Molecular Weight

382.416

InChI

InChI=1S/C21H22N2O5/c24-18-12-11-17(20(27)22-18)23-13-16-14(8-6-9-15(16)21(23)28)7-4-2-1-3-5-10-19(25)26/h6,8-9,17H,1-3,5,10-13H2,(H,25,26)(H,22,24,27)

InChI Key

UYYFKFKQSNARRT-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.